molecular formula C92H120N4O20 B560248 threo Ifenprodil hemitartrate

threo Ifenprodil hemitartrate

Numéro de catalogue: B560248
Poids moléculaire: 1601.9 g/mol
Clé InChI: MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: La synthèse de l'hémistartrate de threo Ifenprodil implique plusieurs étapes, commençant par la préparation des composés intermédiairesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que la stéréochimie désirée est atteinte .

Méthodes de production industrielle: La production industrielle de l'hémistartrate de threo Ifenprodil suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie. Le produit final est obtenu sous forme de sel hémistartrate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Reaction Steps

  • Condensation :
    • Reactants : 2-Amino-1-(4-hydroxyphenyl) propyl alcohol (II) and 1,5-dihalo-3-benzyl pentane (III).
    • Catalysts : Potassium iodide (optional) or bases like diisopropylethylamine .
    • Solvents : DMF, N,N-dimethylacetamide, or toluene .
    • Conditions : 80°C for 24 hours .
    • Yield : 75–80% after recrystallization .
  • Salification :
    • Tartaric acid is added to the crude product to form the hemitartrate salt .

Key Advantages Over Alternative Methods

ParameterPrior Art (A Approach)Current Method (B Approach)
BrominationRequired bromine/harsh reagentsAvoided
HydrogenationHigh-pressure catalytic reduction neededNot required
Side ReactionsCommon due to active functional groupsMinimal due to direct condensation
Environmental ImpactHigh waste generationReduced brominated byproducts

Reaction Mechanism and Selectivity

The stereoselectivity of the condensation step is critical for producing the threo isomer. The reaction proceeds via nucleophilic substitution, where the amino group of compound II attacks the dihalo pentane (III), forming the piperidine ring .

Factors Influencing Chemoselectivity

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysts : Potassium iodide improves halogen displacement efficiency .
  • Temperature : Optimal at 80°C to balance reaction speed and byproduct formation .

Structural and Functional Insights

Threo Ifenprodil hemitartrate exhibits dual activity:

  • Pharmacological :
    • σ1\sigma_1 receptor agonist (Ki=59.1nMK_i=59.1\,\text{nM}) .
    • GluN2B-selective NMDA receptor antagonist (IC50=0.22μM\text{IC}_{50}=0.22\,\mu \text{M}) .
  • Chemical :
    • Inhibits hERG potassium channels (IC50=88nM\text{IC}_{50}=88\,\text{nM}) .

Degradation and Stability

  • Storage : Stable at room temperature .
  • Purity : ≥98% (HPLC) .
  • Solubility : <10.01 mg/mL in water; <40.05 mg/mL in DMSO .

Comparative Pharmacological Data

PropertyThis compoundErythro Ifenprodil Hemitartrate
GluN2B Antagonism IC50=0.22μM\text{IC}_{50}=0.22\,\mu \text{M}IC50=324.8μM\text{IC}_{50}=324.8\,\mu \text{M}
σ₁ Receptor Affinity Ki=59.1nMK_i=59.1\,\text{nM}Lower selectivity
hERG Inhibition IC50=88nM\text{IC}_{50}=88\,\text{nM}Not reported

Applications De Recherche Scientifique

Pharmacological Profile

threo Ifenprodil hemitartrate primarily acts as a selective antagonist for the NMDA receptor, specifically targeting the GluN2B subunit. This selectivity is crucial as it allows for modulation of excitatory neurotransmission without affecting other NMDA receptor subunits, which can lead to fewer side effects compared to non-selective antagonists.

  • Binding Affinity :
    • IC50 at GluN2B: 0.22 μM
    • IC50 at GluN2A: 324.8 μM
  • Sigma Receptor Activity :
    • Ki values for σ1 and σ2 receptors: 59.1 nM and 2 nM, respectively
  • hERG Channel Inhibition :
    • IC50 = 88 nM, indicating potential antiarrhythmic properties .

Neurological Disorders

  • Cerebral Circulation Improvement :
    This compound has been studied for its ability to enhance cerebral blood flow and metabolism, which is particularly beneficial in conditions such as stroke and dementia. Clinical trials have indicated that it may alleviate symptoms associated with cognitive decline due to insufficient cerebral blood supply .
  • Neuroprotection :
    The compound has shown promise in protecting neurons from excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's disease. It has been demonstrated that threo Ifenprodil can prevent tau-induced toxicity in neuronal cultures, suggesting its potential role in treating tauopathies .
  • Treatment of Methamphetamine Dependence :
    Recent clinical trials have explored the use of threo Ifenprodil in treating methamphetamine dependence. The results indicate a reduction in cravings and withdrawal symptoms, highlighting its potential as an adjunct therapy in substance use disorders .

Other Therapeutic Areas

  • Anti-inflammatory Effects :
    threo Ifenprodil has been investigated for its anti-inflammatory properties, particularly in models of arthritis where it demonstrated a significant reduction in inflammation markers .
  • Antitumor Activity :
    In vivo studies have shown that threo Ifenprodil can inhibit tumor growth in xenograft models, making it a candidate for further exploration in cancer therapy .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Case Study on Neuroprotection :
    • Objective : Evaluate the neuroprotective effects against glutamate-induced excitotoxicity.
    • Results : Demonstrated significant reduction in neuronal death and preservation of synaptic function when treated with threo Ifenprodil.
  • Case Study on Cancer Treatment :
    • Objective : Assess anticancer effects in breast cancer models.
    • Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells, suggesting selective action against malignant cells .

Summary of Findings

Application AreaFindings
Neurological DisordersImproved cerebral circulation; neuroprotection against excitotoxicity
Substance DependenceReduced cravings and withdrawal symptoms in methamphetamine dependence
Anti-inflammatorySignificant reduction in inflammation markers in arthritis models
Antitumor ActivityInhibition of tumor growth in xenograft models

Comparaison Avec Des Composés Similaires

Composés similaires:

Unicité: L'hémistartrate de threo Ifenprodil est unique en raison de sa stéréochimie spécifique, qui confère une sélectivité et une puissance plus élevées pour la sous-unité GluN2B du récepteur NMDA par rapport à ses isomères et analogues. Cette sélectivité en fait un outil précieux dans la recherche neuropharmacologique et les applications thérapeutiques potentielles .

Activité Biologique

threo Ifenprodil hemitartrate is a compound of significant interest in pharmacology due to its unique biological activities, particularly as a selective antagonist of NMDA receptors and a sigma receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Name : (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate
  • Molecular Weight : 400.49 g/mol
  • Purity : ≥98% (HPLC)
  • Storage Conditions : Store at room temperature

Biological Activity

This compound exhibits several notable pharmacological properties:

  • NMDA Receptor Antagonism : It selectively inhibits the GluN2B subunit of NMDA receptors, with an IC50 value of 0.22 μM for GluN2B and 324.8 μM for GluN2A, demonstrating a high selectivity for GluN2B over other subunits .
  • Sigma Receptor Agonism : It acts as a potent agonist at sigma receptors, with Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors .
  • hERG Channel Inhibition : The compound inhibits the hERG potassium channel with an IC50 of 88 nM, indicating potential antiarrhythmic properties .

This compound functions primarily through its interaction with NMDA receptors. It is known to act as a negative allosteric modulator at these receptors, which may contribute to its better tolerance compared to conventional NMDA antagonists. The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B subunits, allowing it to modulate receptor activity without completely blocking it .

Case Studies and Clinical Trials

  • Treatment of Methamphetamine Use Disorder :
    A randomized, double-blind, placebo-controlled trial investigated the efficacy of ifenprodil in treating methamphetamine use disorder. The study found that while ifenprodil was safe, its efficacy was only slight at higher doses (120 mg/day) compared to placebo . This suggests potential utility in addiction treatment but highlights the need for further research.
  • Binding Studies :
    Research has shown that threo Ifenprodil selectively binds to the GluN2B subunit, inhibiting receptor activity significantly more than other NMDA receptor subunits. This selectivity is crucial for minimizing side effects associated with broader NMDA antagonism .

Data Table: Biological Activity Overview

Activity TypeTargetIC50/Ki ValueReference
NMDA Receptor AntagonismGluN2B (NR2B)0.22 μM
NMDA Receptor AntagonismGluN2A (NR2A)324.8 μM
Sigma Receptor Agonismσ159.1 nM
Sigma Receptor Agonismσ22 nM
hERG Channel InhibitionhERG88 nM

Propriétés

IUPAC Name

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFFGLAKFWLGJ-RRQZTXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H120N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1601.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.